molecular formula C11H16N4O2 B7830372 5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B7830372
M. Wt: 236.27 g/mol
InChI Key: WKBXHYPUDQNECG-UHFFFAOYSA-N
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Description

5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid . Another approach includes the use of methylation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored .

Chemical Reactions Analysis

Types of Reactions

5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound, which may have different biological activities .

Scientific Research Applications

5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

5,7-di(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-6(2)14-9-8(5-12-13-9)10(16)15(7(3)4)11(14)17/h5-7H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBXHYPUDQNECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=NN2)C(=O)N(C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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